molecular formula C22H23N3O3 B2953726 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone CAS No. 1203103-63-2

2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone

Cat. No. B2953726
CAS RN: 1203103-63-2
M. Wt: 377.444
InChI Key: XZQQUKSARVWSTK-UHFFFAOYSA-N
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Description

The compound “2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone” is a complex organic molecule. It contains several functional groups and rings, including a cyclopenta[b]indole ring, a furan ring, and a piperazine ring .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, 4H-furo[3,2-b]indole-2-carboxaldehyde was submitted to the Cannizzaro, Wittig and reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Heterocyclic Chemistry and Synthetic Applications

Research on derivatives of 2-imino-2H-furan-3one, including reactions with ethylenediamine and other binucleophiles, shows the formation of new heterocyclic systems. These reactions highlight the compound's role in synthesizing novel heterocyclic structures, which are crucial in the development of pharmaceuticals and materials science (Nasibullina et al., 2015).

Pharmaceutical Research

Studies on indoline and piperazine containing derivatives emphasize their significance as a novel class of mixed D(2)/D(4) receptor antagonists. Systematic structure-activity relation (SAR) studies led to the identification of potent compounds, underlining the compound's utility in designing new therapeutic agents (Zhao et al., 2002).

Chemical Synthesis and Evaluation

Research on the synthesis and pharmacological evaluation of novel derivatives containing the furan and piperazine moieties demonstrates their application in creating compounds with potential antidepressant and antianxiety activities. This underscores the compound's importance in medicinal chemistry for generating new therapeutic options (Kumar et al., 2017).

Electrochemical Synthesis

The electrochemical synthesis of new mono and di-substituted hydroquinone and benzoquinone derivatives, involving 2-indolyl-5-arylsulfonyl-p-benzoquinone, highlights the compound's relevance in green chemistry and electrochemical applications. This approach offers a sustainable pathway for synthesizing valuable chemical entities (Nematollahi et al., 2014).

Natural Products Chemistry

The isolation and identification of alkaloids from mangrove-derived actinomycetes, including structures related to the compound of interest, illustrate its significance in the discovery of natural products with potential biological activities. This research contributes to the exploration of bioactive compounds from natural sources (Wang et al., 2014).

Mechanism of Action

The mechanism of action of this compound is not known without additional context. It could potentially have biological activity, depending on its structure and the target it interacts with .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity .

properties

IUPAC Name

2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c26-21(23-10-12-24(13-11-23)22(27)20-9-4-14-28-20)15-25-18-7-2-1-5-16(18)17-6-3-8-19(17)25/h1-2,4-5,7,9,14H,3,6,8,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQQUKSARVWSTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C3=CC=CC=C23)CC(=O)N4CCN(CC4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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